

Analytical techniques for detecting 4-[(2R)-2aminopropyl]phenol in tissue samples

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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186

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Application Note: Detection of 4-[(2R)-2-aminopropyl]phenol in Tissue Samples

Introduction

4-[(2R)-2-aminopropyl]phenol, also known as 4-hydroxyamphetamine (4-OH-AMP), is a metabolite of amphetamine.[1][2] Its detection and quantification in tissue samples are crucial for forensic toxicology, pharmacokinetic studies, and understanding the metabolic pathways of amphetamines. This application note provides a detailed protocol for the analysis of **4-[(2R)-2-aminopropyl]phenol** in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4][5]

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to extract the analyte of interest. The extracted sample is then subjected to LC-MS/MS analysis for separation and quantification. An internal standard is utilized to ensure accuracy and precision.

Materials and Reagents

- 4-[(2R)-2-aminopropyl]phenol (4-OH-AMP) reference standard
- Internal Standard (e.g., 4-hydroxyamphetamine-d5)



- Trichloroacetic acid (TCA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Tissue homogenizer
- Centrifuge
- LC-MS/MS system

Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution: Prepare a 1 mg/mL stock solution of 4-OH-AMP in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare working standards at various concentrations.
- Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to create calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation

- Homogenization: Accurately weigh approximately 100 mg of the tissue sample (e.g., brain, liver, testis). Add 3 volumes of cold 10% trichloroacetic acid. Homogenize the tissue on ice until a uniform consistency is achieved.
- Protein Precipitation: Vortex the homogenate for 1 minute.
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.



- Extraction: Carefully collect the supernatant.
- Internal Standard Addition: Add the internal standard to the supernatant.
- Dilution: Dilute the sample with the mobile phase if necessary.
- Filtration: Filter the final extract through a 0.22 μm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to ensure separation from matrix components.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 μL
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-OH-AMP and the internal standard. For 4-hydroxyamphetamine, the ion transition 152.1 → 107.0 is commonly used.[6]

Data Presentation

The following table summarizes typical quantitative data for the analysis of 4-hydroxyamphetamine in tissue samples based on published literature.[3][4][6]



Parameter	Value	Tissue/Matrix	Reference
Linearity Range	0.5 - 250 ng/mL	Serum	[6]
0.3 - 1000 ng/mL	Rat Serum	[3][4]	
Lower Limit of Quantification (LOQ)	< 1 ng/mL	Rat Serum, Brain, Testis	[3][4]
Accuracy	Within 25% of actual values	Rat Serum, Brain, Testis	[3][4]
Precision (CV%)	< 12%	Rat Serum, Brain, Testis	[3][4]

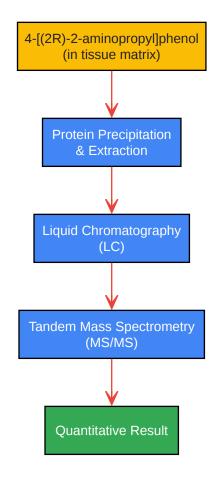
Visualizations



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Caption: Experimental workflow for the analysis of 4-[(2R)-2-aminopropyl]phenol in tissue.





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Caption: Logical flow from analyte in tissue to quantitative result.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of **4-[(2R)-2-aminopropyl]phenol** in tissue samples. The simple and effective sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for various research and forensic applications.

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